2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE

Phosphatase Inhibition Isomer Selectivity Chemical Biology

When developing azo dyes, substituting coupling components without reformulation causes shade failure. Procure C.I. Azoic Coupling Component 22 (CAS 5442-40-0) - the exact meta-chloro isomer for target color standards. • Meta-Cl orientation governs coupling kinetics and light absorption, distinct from para-Cl (C.I. 10) and unsubstituted analogs. • Ki of 29 µM against bovine kidney ALP - a structurally distinct probe for SAR studies. • Supplied with confirmed positional isomer identity for dye and pigment synthesis.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
CAS No. 5442-40-0
Cat. No. B1614902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-HYDROXY-3-NAPHTHOYL-M-CHLOROANILIDE
CAS5442-40-0
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)Cl)O
InChIInChI=1S/C17H12ClNO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21)
InChIKeyCUTAMZZNECWJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-naphthoyl-m-chloroanilide: Naphthol AS Coupling Component


2-Hydroxy-3-naphthoyl-m-chloroanilide (N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide; CAS 5442-40-0) is a member of the Naphthol AS series of arylides, classified industrially as C.I. Azoic Coupling Component 22 [1]. These compounds serve as the coupling partner in the synthesis of insoluble azo dyes on cellulosic fibers. This specific derivative features a chlorine atom at the meta position of the anilide ring, distinguishing it structurally from the para-chloro isomer (Naphthol AS-E, C.I. Azoic Coupling Component 10) and the unsubstituted parent compound (Naphthol AS, C.I. Azoic Coupling Component 2) . Its primary industrial relevance lies in the formation of specific azoic shades with associated fastness properties on cotton and viscose, as well as serving as an intermediate for organic pigments [1].

Why This Naphthol AS Derivative Cannot Be Substituted


Simple replacement of one Naphthol AS coupling component with another without reformulation is not scientifically valid because the position and nature of the substituent on the anilide ring directly govern the electronic density, substantivity for cellulose, and the final hue of the azo dye [1]. In general, the substantivity increases with the molecular size of the naphtholate ion, while solubility in dilute aqueous alkali decreases, affecting the dyeing process [1]. More critically, the meta-chloro orientation on this compound affects the coupling reaction kinetics and the light absorption of the resulting chromophore, producing shade shifts that are qualitatively different from those obtained with the para-chloro isomer (C.I. Azoic Coupling Component 10) or alkyl-substituted analogs [2]. This structure-function relationship means that for a target color standard (e.g., a specific C.I. designation), only the designated coupling component will reliably reproduce the required shade, fastness, and dyeing characteristics.

Quantitative Evidence for 2-Hydroxy-3-naphthoyl-m-chloroanilide


Meta-Chloro vs. Para-Chloro Isomer in Phosphatase Inhibition

The meta-chloro substituted Naphthol AS derivative (2-Hydroxy-3-naphthoyl-m-chloroanilide) exhibits a differentiated biochemical inhibition profile compared to the para-chloro isomer (Naphthol AS-E). Target compound inhibits bovine kidney intestinal alkaline phosphatase with a Ki of 29,000 nM (29 µM), whereas the para-chloro analog (Naphthol AS-E phosphate, KG-501) is not characterized for direct alkaline phosphatase inhibition in a comparable assay but instead primarily targets the CREB-CBP protein-protein interaction (KIX-KID) with a Ki of 10-50 µM [1]. This indicates a shift in molecular target preference driven by the chlorine position.

Phosphatase Inhibition Isomer Selectivity Chemical Biology

Chlorine Substituent Position and Thermal Stability

The melting point of 2-Hydroxy-3-naphthoyl-m-chloroanilide is not directly reported in accessible databases but can be inferred contextually against the para-chloro isomer (Naphthol AS-E, mp 255°C) and the unsubstituted parent (Naphthol AS, mp 246-248°C) . The differential crystalline packing energy resulting from meta vs. para substitution directly impacts the compound's behavior during industrial processing, such as its dissolution rate in alkaline baths and shelf-life stability in storage.

Process Chemistry Thermal Properties Crystallinity

C.I. Azoic Coupling Component 22: Shade and Fastness Profile

2-Hydroxy-3-naphthoyl-m-chloroanilide is officially registered as C.I. Azoic Coupling Component 22, a designation that signifies a specific chemical entity approved for producing a defined range of azoic shades on cellulosic fibers [1]. While quantitative fastness data is proprietary to dye formulators, the industrial adoption of C.I. Azoic Coupling Component 22 over C.I. Azoic Coupling Component 10 (the para isomer) for certain formulations implies empirically validated differences in light-fastness, wash-fastness, or rubbing-fastness [2]. The meta-chloro group alters the electron-withdrawing effect on the coupling site, thereby modifying the absorption maxima of the final dye, producing a distinct hue that cannot be matched by the para isomer or the dimethyl analog (C.I. Azoic Coupling Component 29).

Textile Dyeing Color Fastness Industrial Standards

Alkaline Solubility and Formulation Behavior

Naphthol AS derivatives must be dissolved in aqueous sodium hydroxide to form the water-soluble naphtholate ion for fiber application. The solubility of 2-Hydroxy-3-naphthoyl-m-chloroanilide is influenced by the electron-withdrawing meta-chloro substituent, which affects the pKa of the phenol group [1]. While specific solubility figures are not publicly available, the general principle states that increased molecular weight and chlorine substitution reduce diffusion rates and solubility in dilute aqueous alkali compared to the unsubstituted parent [1]. This necessitates tailored formulation with appropriate dispersing agents and temperature control, preventing simple drop-in replacement of one Naphthol AS grade for another in a dyeing recipe.

Formulation Science Solubility Naphtholate Ion Chemistry

Procurement Application Scenarios


Synthesis of Red-to-Violet Azoic Dyes for Cotton

Procure this specific compound (C.I. Azoic Coupling Component 22) when the target dye shade requires a meta-chloro substituted naphtholate. This coupling component is designed to be applied to cotton or viscose via the standard naphtholation process (padding or exhaustion), followed by development with a diazotized Fast Color Base (e.g., Fast Red RC Base) to produce an insoluble azo dye within the fiber . The resulting dyeings are known for overall good fastness properties optimized for this specific molecular structure. Using the para-chloro analog (Naphthol AS-E, C.I. 10) or the dimethyl analog (Naphthol AS-MX, C.I. 29) will result in a different hue and altered fastness profile, failing to meet the original color standard .

Alkaline Phosphatase Inhibitor Screening

Use this compound in biochemical screening assays where positional isomerism is a key variable for structure-activity relationship (SAR) studies, particularly for alkaline phosphatase inhibition. The meta-chloro derivative has demonstrated a Ki of 29 µM for bovine kidney intestinal alkaline phosphatase [1]. This provides a chemically distinct probe compared to the para-chloro isomer (Naphthol AS-E), which primarily inhibits the CREB-CBP protein-protein interaction at a Ki of 10-50 µM . For medicinal chemistry programs exploring the impact of chlorine position on enzyme selectivity, procuring the confirmed meta-isomer is essential to generate valid SAR data.

Organic Pigment Intermediate Manufacturing

In the synthesis of high-performance organic pigments, 2-Hydroxy-3-naphthoyl-m-chloroanilide serves as a critical intermediate where the chlorine substituent directly influences the pigment's crystalline structure, weather fastness, and tinctorial strength. As a positional isomer, its physical properties (such as melting point) differ from the para isomer, necessitating dedicated process engineering. The manufacturing process typically involves condensation of 2-hydroxy-3-naphthoic acid with m-chloroaniline using a phosphorus-based condensing agent [2]. Procuring the correct positional isomer ensures that the subsequent azo coupling reaction yields a pigment with the intended colorimetry and dispersion characteristics.

Substituent Effects in Naphthol AS Dyeing Research

This compound is a valuable model system for studying the relationship between the constitution, substantivity, and fastness properties of azoic coupling components. Researchers can use it to experimentally determine how the meta-chloro substituent affects electron density at the coupling site, compared to the para-chloro and unsubstituted analogs, and correlate these findings with measured exhaustion rates and fastness test results . The compound's well-defined structure allows for systematic investigation into the mechanisms of naphtholate diffusion and dye aggregation within cellulosic fibers.

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